molecular formula C20H17NO3 B11430759 7-hydroxy-4-(2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

7-hydroxy-4-(2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11430759
M. Wt: 319.4 g/mol
InChI Key: MCFKHWDSHTUKCG-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound belonging to the quinolinone family This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a dihydrobenzoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4-(2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps. One common method starts with the reaction of 3-methoxyaniline with cinnamoyl chloride to form an intermediate product. This intermediate then undergoes cyclization and reduction reactions to yield the final compound . The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-(2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a fully saturated quinolinone.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Saturated quinolinone.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-4-(2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxy-4-(2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, leading to therapeutic effects .

Comparison with Similar Compounds

  • 7-Chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinolinone
  • 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
  • 4-Hydroxy-2(1H)-quinolinone

Comparison: Compared to these similar compounds, 7-hydroxy-4-(2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

7-hydroxy-4-(2-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C20H17NO3/c1-24-18-8-3-2-5-13(18)16-11-19(23)21-20-14-6-4-7-17(22)12(14)9-10-15(16)20/h2-10,16,22H,11H2,1H3,(H,21,23)

InChI Key

MCFKHWDSHTUKCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC3=C2C=CC4=C3C=CC=C4O

Origin of Product

United States

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